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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of Ampelopsin F (also

known as Dihydromyricetin), alongside two other well-studied natural polyphenolic compounds,

Resveratrol and Epigallocatechin gallate (EGCG). While direct, head-to-head quantitative

comparisons of the off-target profiles of these compounds from broad screening panels are not

readily available in the current literature, this document compiles existing data on their known

biological targets and impacted signaling pathways. Furthermore, it furnishes detailed

experimental protocols for key assays used to determine off-target effects, enabling

researchers to conduct their own comparative studies.

Qualitative Comparison of Off-Target Profiles
The following table summarizes the known primary and off-target interactions of Ampelopsin
F, Resveratrol, and EGCG. It is important to note that the absence of a target in this table does

not definitively mean there is no interaction, but rather that it has not been prominently reported

in the reviewed literature.
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Compound
Primary Therapeutic

Area of Interest

Known On-

Target/Off-Target

Kinases and Other

Proteins

Key Signaling

Pathways Modulated

Ampelopsin F

(Dihydromyricetin)

Anti-inflammatory,

Antioxidant,

Neuroprotective, Anti-

cancer

Limited specific kinase

screening data

available. Known to

interact with and

modulate the activity

of PI3K, Akt, mTOR,

NF-κB, and MAPK.[1]

It has also been

reported to affect the

lncRNA SNHG17/miR-

452-3p/CXCR4 axis.

[2]

PI3K/Akt/mTOR,

MAPK, NF-κB[1]

Resveratrol
Cardioprotective, Anti-

aging, Anti-cancer

Inhibits 6-

phosphofructo-1-

kinase (PFK).[3]

Modulates the activity

of IκB kinase (IKK).[4]

Has been shown to

affect the MEK/ERK

pathway.[5]

PI3K/Akt/mTOR,

MAPK, NF-κB[4][6]

EGCG

(Epigallocatechin

gallate)

Anti-cancer, Anti-

inflammatory,

Antioxidant

Dual inhibitor of PI3K

and mTOR.[7] Affects

the activity of MAPKs

(ERK, p38).[8] Can

modulate the activity

of DNA

methyltransferases

(DNMTs) and histone

deacetylases

(HDACs).[9]

PI3K/Akt/mTOR,

MAPK, JAK/STAT,

Wnt/β-catenin,

TGF/SMAD, NOTCH,

SHH/GLI, TRAIL[7][8]

[9]
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Experimental Protocols for Off-Target Assessment
To facilitate a direct and quantitative comparison of the off-target effects of Ampelopsin F and

its alternatives, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound

against a panel of purified kinases.

Principle: The assay measures the amount of ADP produced during a kinase reaction, which is

directly proportional to the kinase's activity. A reduction in ADP formation in the presence of a

test compound indicates inhibition.

Materials:

Purified recombinant kinases of interest

Specific peptide or protein substrates for each kinase

ATP (Adenosine 5'-triphosphate)

Test compounds (Ampelopsin F, Resveratrol, EGCG) dissolved in DMSO

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection reagent

White, opaque 384-well assay plates

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute these in the kinase assay buffer to achieve the final desired concentrations. The final

DMSO concentration in the assay should not exceed 1%.
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Kinase Reaction Setup:

Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the

wells of the assay plate.

Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its specific

substrate in kinase assay buffer) to each well.

Pre-incubate the plate at room temperature for 10 minutes.

Initiation of Kinase Reaction:

Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP

concentration should be at or near the Km for the specific kinase.

Incubate the plate at 30°C for 60 minutes.

Termination and ADP Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Luminescence Signal Generation:

Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to

ATP, which is used in a luciferase reaction to produce a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value for each

kinase.

Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the use of CETSA® to determine the engagement of a compound with its

target protein within a cellular environment, based on ligand-induced thermal stabilization.[10]

Principle: The binding of a small molecule to its target protein increases the protein's

conformational stability and its melting temperature (Tm). By heating cell lysates or intact cells

across a temperature gradient and quantifying the amount of soluble target protein, CETSA®

provides a direct measure of target engagement.[10]

Materials:

Cultured cells of interest

Test compounds (Ampelopsin F, Resveratrol, EGCG) dissolved in DMSO

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Phosphate-buffered saline (PBS)

PCR tubes or plates

Thermal cycler

Centrifuge

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membranes,

primary and secondary antibodies, ECL detection reagents) or other protein quantification

methods.

Procedure:

Cell Treatment:
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Culture cells to the desired confluency.

Treat the cells with the test compound at various concentrations or with a vehicle control

(DMSO) for a specified period.

Heating:

Harvest the cells and wash them with PBS.

Resuspend the cell pellet in lysis buffer or PBS (for intact cells).

Aliquot the cell suspension into PCR tubes.

Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a

thermal cycler, followed by cooling to room temperature for 3 minutes.

Lysis and Fractionation:

For intact cell CETSA®, lyse the cells after heating (e.g., by freeze-thaw cycles).

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Protein Quantification:

Carefully collect the supernatant, which contains the soluble protein fraction.

Determine the protein concentration of the soluble fractions using a BCA assay.

Analyze the amount of the target protein in the soluble fraction by Western blotting or other

sensitive protein detection methods.

Data Analysis:

Quantify the band intensities from the Western blots.

Plot the normalized band intensities against the temperature for each treatment condition

to generate melting curves.
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A shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

For isothermal dose-response experiments, plot the normalized band intensity at a single,

fixed temperature against the logarithm of the compound concentration to determine the

EC50 value.

Transcriptomic Analysis (RNA-Seq) for Off-Target
Assessment
This protocol provides a general workflow for using RNA sequencing to identify global changes

in gene expression following treatment with a small molecule, which can reveal off-target

effects.

Principle: By comparing the transcriptomes of treated and untreated cells, it is possible to

identify genes and pathways that are significantly up- or downregulated. These changes can

point to both on-target and off-target effects of the compound.

Materials:

Cultured cells of interest

Test compounds (Ampelopsin F, Resveratrol, EGCG) dissolved in DMSO

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I

Reagents and equipment for RNA quality control (e.g., Bioanalyzer)

RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)

Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Bioinformatics software for data analysis

Procedure:
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Cell Treatment and RNA Extraction:

Treat cultured cells with the test compounds or a vehicle control for a predetermined time.

Harvest the cells and extract total RNA using a commercial kit, including an on-column

DNase I digestion step to remove genomic DNA.

RNA Quality Control:

Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar

instrument. Samples with a high RNA Integrity Number (RIN) (e.g., >8) are suitable for

library preparation.

Library Preparation and Sequencing:

Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves

mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA,

adapter ligation, and PCR amplification.

Sequence the prepared libraries on an NGS platform to generate sequencing reads.

Data Analysis:

Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the

raw sequencing data.

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware

aligner such as HISAT2.

Gene Expression Quantification: Count the number of reads mapping to each gene to

generate a gene expression matrix.

Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to

identify genes that are significantly differentially expressed between the treated and

control groups.

Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional enrichment

analysis on the list of differentially expressed genes to identify the biological pathways and
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processes that are perturbed by the compound treatment. This can reveal potential off-

target effects.
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Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
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Caption: Experimental workflow for an in vitro kinase inhibition assay.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Dihydromyricetin inhibits injury caused by ischemic stroke through the lncRNA
SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]

3. Resveratrol decreases breast cancer cell viability and glucose metabolism by inhibiting 6-
phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Resveratrol inhibits proliferation, promotes differentiation and melanogenesis in HT-144
melanoma cells through inhibition of MEK/ERK kinase pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Antitumor effect of resveratrol on chondrosarcoma cells via phosphoinositide 3-
kinase/AKT and p38 mitogen-activated protein kinase pathways - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Epigallocatechin gallate (EGCG), a major component of green tea, is a dual
phosphoinositide-3-kinase/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Assessing the Off-Target Effects of Ampelopsin F: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594484#assessing-the-off-target-effects-of-
ampelopsin-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15594484?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2304-8158/13/2/344
https://pmc.ncbi.nlm.nih.gov/articles/PMC11786715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11786715/
https://pubmed.ncbi.nlm.nih.gov/23454376/
https://pubmed.ncbi.nlm.nih.gov/23454376/
https://www.researchgate.net/publication/12409522_Chemopreventive_Properties_of_trans-Resveratrol_Are_Associated_with_Inhibition_of_Activation_of_the_IB_Kinase
https://pubmed.ncbi.nlm.nih.gov/28919486/
https://pubmed.ncbi.nlm.nih.gov/28919486/
https://pubmed.ncbi.nlm.nih.gov/28919486/
https://pubmed.ncbi.nlm.nih.gov/25936406/
https://pubmed.ncbi.nlm.nih.gov/25936406/
https://pubmed.ncbi.nlm.nih.gov/25936406/
https://pubmed.ncbi.nlm.nih.gov/21300025/
https://pubmed.ncbi.nlm.nih.gov/21300025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8438353/
https://www.mdpi.com/2072-6694/12/4/951
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_to_Determine_PARP7_Target_Engagement.pdf
https://www.benchchem.com/product/b15594484#assessing-the-off-target-effects-of-ampelopsin-f
https://www.benchchem.com/product/b15594484#assessing-the-off-target-effects-of-ampelopsin-f
https://www.benchchem.com/product/b15594484#assessing-the-off-target-effects-of-ampelopsin-f
https://www.benchchem.com/product/b15594484#assessing-the-off-target-effects-of-ampelopsin-f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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